1,4,5,6-Tétrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile

Vue d'ensemble

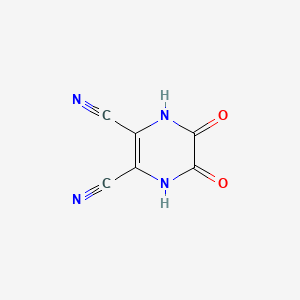

Description

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile is a heterocyclic compound with the molecular formula C6H2N4O2. It is known for its unique structure, which includes a pyrazine ring with two cyano groups and two keto groups.

Applications De Recherche Scientifique

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile has several scientific research applications:

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable structures.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Biological Research: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways

Mécanisme D'action

Mode of Action

It has been reported that the compound can form a salt via hydrogen bonding interactions . This suggests that it may interact with its targets through similar mechanisms, potentially altering their function or activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Analyse Biochimique

Biochemical Properties

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form hydrogen bonds, which facilitate its interaction with other molecules. For instance, it has been reported to interact with 4,4′-bipyridine through hydrogen bonding, leading to the formation of a supramolecular structure . These interactions are crucial for its biochemical activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can form stable hydrogen-bonded structures, which may contribute to its persistence in biological systems

Méthodes De Préparation

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dicyano-1,4,5,6-tetrahydropyrazine-5,6-dione with suitable reagents can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Analyse Des Réactions Chimiques

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of diols.

Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines

Comparaison Avec Des Composés Similaires

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile can be compared with similar compounds such as:

2,3-Dicyano-1,4,5,6-tetrahydropyrazine-5,6-dione: This compound shares a similar core structure but differs in the functional groups attached to the pyrazine ring.

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-dicyanopyrazine: Another closely related compound with slight variations in the positioning of the cyano groups. The uniqueness of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile (CAS No. 36023-64-0) is a synthetic compound with significant biological activity. This article reviews its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in biological research and therapeutic contexts.

- Molecular Formula : C₆H₂N₄O₂

- Molecular Weight : 162.11 g/mol

- Physical State : Solid (white to orange to green powder or crystal)

- Purity : >98.0% (HPLC)

- Solubility : Almost transparent in hot water

Biological Activity

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile exhibits various biological activities that have been explored in recent studies:

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

- Staphylococcus aureus and Escherichia coli showed susceptibility to the compound at specific concentrations.

Anticancer Properties

Preliminary investigations into the anticancer potential of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile have yielded promising results:

- It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 , suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various concentrations of the compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Cancer Cell Line Research :

- In a study featured in Cancer Letters, researchers treated HeLa cells with varying doses of the compound. The findings revealed that doses above 100 µM led to a marked increase in cell death compared to control groups.

The biological activity of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile is believed to involve several mechanisms:

- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.

- Induction of oxidative stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Safety Profile

Despite its biological activities, safety data indicate that the compound can be harmful if ingested or inhaled. Precautionary measures include:

- Avoiding contact with skin and eyes.

- Using protective equipment when handling.

Propriétés

IUPAC Name |

5,6-dioxo-1,4-dihydropyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O2/c7-1-3-4(2-8)10-6(12)5(11)9-3/h(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVDGBINMCDFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=O)C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36023-64-0 | |

| Record name | 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile interact with metal ions?

A: 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile, often deprotonated to its dianionic form (tdpd2−), acts as a bridging ligand, coordinating to metal ions like copper(II), manganese(II), and zinc(II). This interaction forms the basis for constructing one-dimensional and two-dimensional coordination polymers. [, , , ] For example, in the presence of pyrazine, it forms complexes like {[M(H2O)4(pyz)][M(tdpd)2(pyz)]·6(H2O)}n, where M can be Co or Zn. []

Q2: What role does hydrogen bonding play in the supramolecular structures formed by 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile?

A: Hydrogen bonding is crucial in directing the self-assembly of supramolecular structures involving 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile. The molecule can participate in triple hydrogen bond formations. When combined with molecules containing complementary hydrogen bonding sites, like melamine, it creates robust and predictable supramolecular architectures. [, ]

Q3: Has 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile been used in the synthesis of polymers beyond coordination polymers?

A: Yes, 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile serves as a valuable precursor in polyamide synthesis. [] Its dicarbonitrile functionality enables polymerization with diamines, yielding high-melting polyamides with potentially valuable thermal properties.

Q4: Are there any studies investigating the magnetic properties of complexes containing 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile?

A: Research indicates that copper(II) coordination polymers incorporating 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile exhibit antiferromagnetic coupling between the copper(II) ions. [] This suggests potential applications in the field of magnetic materials. Furthermore, in-situ magnetic susceptibility measurements have been used to study the structural transformations of cobalt complexes with 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and pyrazine ligands. []

Q5: What analytical techniques are commonly employed to characterize 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile and its complexes?

A: Single-crystal X-ray diffraction plays a critical role in determining the crystal structures of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile-containing complexes. [, , , , , ] Additionally, techniques like powder X-ray diffraction are used to study structural transformations and identify different phases. [] Magnetic susceptibility measurements provide insights into magnetic properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.